molecular formula C17H20N2O4S2 B2813920 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 954655-72-2

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2813920
CAS No.: 954655-72-2
M. Wt: 380.48
InChI Key: UQFPNCOVCHCZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . It also contains a thiophene ring, a five-membered aromatic ring with a sulfur atom . The presence of a pyrrolidinone group suggests that the compound might have interesting biological activities.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the sulfonamide group might undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a sulfonamide group might increase its water solubility, while the presence of a thiophene ring might increase its lipophilicity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds derived from sulfonamide-based heterocycles have shown significant in vitro antimicrobial activity against various bacterial and fungal isolates. These compounds are synthesized through reactions involving thiazoles, pyridines, and thiophenes, demonstrating potential as new antimicrobial agents (Wardkhan et al., 2008).

  • Anticancer Agents : Novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties have been evaluated for their potential as human topoisomerase IIα inhibiting anticancer agents. Computational and biological evaluations suggest these compounds exhibit notable cytotoxicity against various cancer cell lines, highlighting their potential in anticancer drug development (Murugavel et al., 2019).

  • Anticonvulsant Agents : Synthesis of azoles incorporating a sulfonamide moiety has been explored for anticonvulsant activities. Some derivatives have demonstrated protection against convulsions in preclinical models, pointing to their potential utility in treating seizure disorders (Farag et al., 2012).

Materials Science Applications

  • Electron Transport Layer in Solar Cells : An alcohol-soluble n-type conjugated polyelectrolyte derived from thiophene has been synthesized for use as an electron transport layer in inverted polymer solar cells. This application demonstrates the material's potential to facilitate electron extraction and improve the efficiency of solar cells (Hu et al., 2015).

Synthetic Organic Chemistry Applications

  • Synthesis of Heterocyclic Compounds : Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aims to develop antibacterial agents. These efforts involve creating derivatives of pyran, pyridine, and pyridazine, among others, with high antibacterial activity, showcasing the compound's versatility in synthesizing potential therapeutic agents (Azab et al., 2013).

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-23-15-7-5-14(6-8-15)19-12-13(10-16(19)20)11-18-25(21,22)17-4-3-9-24-17/h3-9,13,18H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFPNCOVCHCZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.